

# A Spectroscopic Comparison of Nitrogen Trichloride and Nitrogen Tribromide

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## Compound of Interest

Compound Name: Nitrogen trichloride

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This guide provides an objective spectroscopic comparison of **nitrogen trichloride** ( $\text{NCl}_3$ ) and nitrogen tribromide ( $\text{NBr}_3$ ). As highly reactive and unstable compounds, their characterization relies heavily on spectroscopic techniques. This document summarizes key structural and spectral data from experimental studies to facilitate a direct comparison for research applications.

## Data Presentation: Comparative Spectroscopic and Structural Data

The following table summarizes the key quantitative data for a side-by-side comparison of  $\text{NCl}_3$  and  $\text{NBr}_3$ .

| Parameter  | Nitrogen Trichloride (NCl <sub>3</sub> ) | Nitrogen Tribromide (NBr <sub>3</sub> )        |
|--|--|--|
| Molecular Geometry                               |  |  |
| Point Group                                      | C <sub>3v</sub>                          | C <sub>3v</sub>                                |
| Molecular Shape                                  | Trigonal Pyramidal[1][2]                 | Trigonal Pyramidal[3]                          |
| N-X Bond Length                                  | 1.76 Å[1]                                | ~1.85 Å[4]                                     |
| X-N-X Bond Angle                                 | 107.1°[5][6]                             | ~107.3° (expected)[7]                          |
| Vibrational Frequencies (cm <sup>-1</sup> )      |  |  |
| ν <sub>1</sub> (A <sub>1</sub> ) - Symm. Stretch | 538[8]                                   | Data not available                             |
| ν <sub>2</sub> (A <sub>1</sub> ) - Symm. Bend    | 349[8]                                   | Data not available                             |
| ν <sub>3</sub> (E) - Asymm. Stretch              | 642[8]                                   | Data not available                             |
| ν <sub>4</sub> (E) - Asymm. Bend                 | 257[8]                                   | Data not available                             |
| Electronic Absorption (UV-Vis)                   |  |  |
| λ <sub>max</sub>                                 | ~210-220 nm[9][10]                       | 520 nm[11]                                     |
| Molar Absorptivity (ε)                           | Not specified in sources                 | 450 L·mol <sup>-1</sup> ·cm <sup>-1</sup> [11] |
| Physical Properties                              |  |  |
| Appearance                                       | Yellow, oily liquid[1]                   | Deep-red, volatile solid[12]                   |
| Stability  | Explosive[1][13]                         | Extremely explosive, even at -100°C[12][14]    |

## Key Spectroscopic and Structural Insights

Both **nitrogen trichloride** and nitrogen tribromide adopt a trigonal pyramidal molecular geometry, consistent with VSEPR theory for an AX<sub>3</sub>E<sub>1</sub> system (one central atom, three bonding pairs, one lone pair). The lone pair of electrons on the nitrogen atom repels the bonding pairs, reducing the bond angle from the ideal tetrahedral angle of 109.5°.

The N-Cl bond length is reported as 1.76 Å, with a Cl-N-Cl bond angle of approximately 107.1°. [1][5] For NBr<sub>3</sub>, the N-Br bond is longer at approximately 1.85 Å, which is expected due to the

larger atomic radius of bromine compared to chlorine.[4] While experimental bond angle data for  $\text{NBr}_3$  is scarce, VSEPR theory predicts an angle slightly less than  $109.5^\circ$ , comparable to that of ammonia and  $\text{NCl}_3$ , at around  $107.3^\circ$ . [7]

Vibrational spectroscopy of  $\text{NCl}_3$  reveals four fundamental modes, all of which are active in both infrared and Raman spectroscopy, confirming its  $\text{C}_{3v}$  symmetry.[8][15] Due to the extreme instability of  $\text{NBr}_3$ , detailed experimental vibrational frequency data is not readily available in the literature.

The electronic absorption spectra show a significant difference between the two compounds.  $\text{NCl}_3$  absorbs strongly in the UV region, while  $\text{NBr}_3$  is a deep-red solid that absorbs in the visible region at 520 nm.[9][11] This shift in absorption to a longer wavelength (lower energy) for  $\text{NBr}_3$  is consistent with the lower electronegativity of bromine compared to chlorine, resulting in a smaller energy gap between the relevant molecular orbitals.

## Experimental Protocols

The synthesis and characterization of these halides require specific and stringent safety protocols due to their high reactivity and explosive nature.

### Synthesis of Nitrogen Trichloride

A common laboratory and industrial method for producing  $\text{NCl}_3$  involves the electrolysis of a slightly acidic solution of ammonium chloride.[13] The  $\text{NCl}_3$  is typically removed from the reaction mixture as it forms by a stream of air or by in-situ extraction into a non-polar solvent like carbon tetrachloride to prevent the accumulation of the pure, explosive liquid.[13][16]

- Reaction:  $\text{NH}_4\text{Cl} + 3\text{Cl}_2 \rightarrow \text{NCl}_3 + 4\text{HCl}$

### Synthesis of Nitrogen Tribromide

Nitrogen tribromide is significantly less stable than  $\text{NCl}_3$  and was not isolated in its pure form until 1975.[12] Its synthesis must be carried out at very low temperatures, and the product is often used immediately in situ.[14]

- Low-Temperature Synthesis: The first successful isolation involved the reaction of bis(trimethylsilyl)bromamine with bromine monochloride in a dichloromethane solvent at

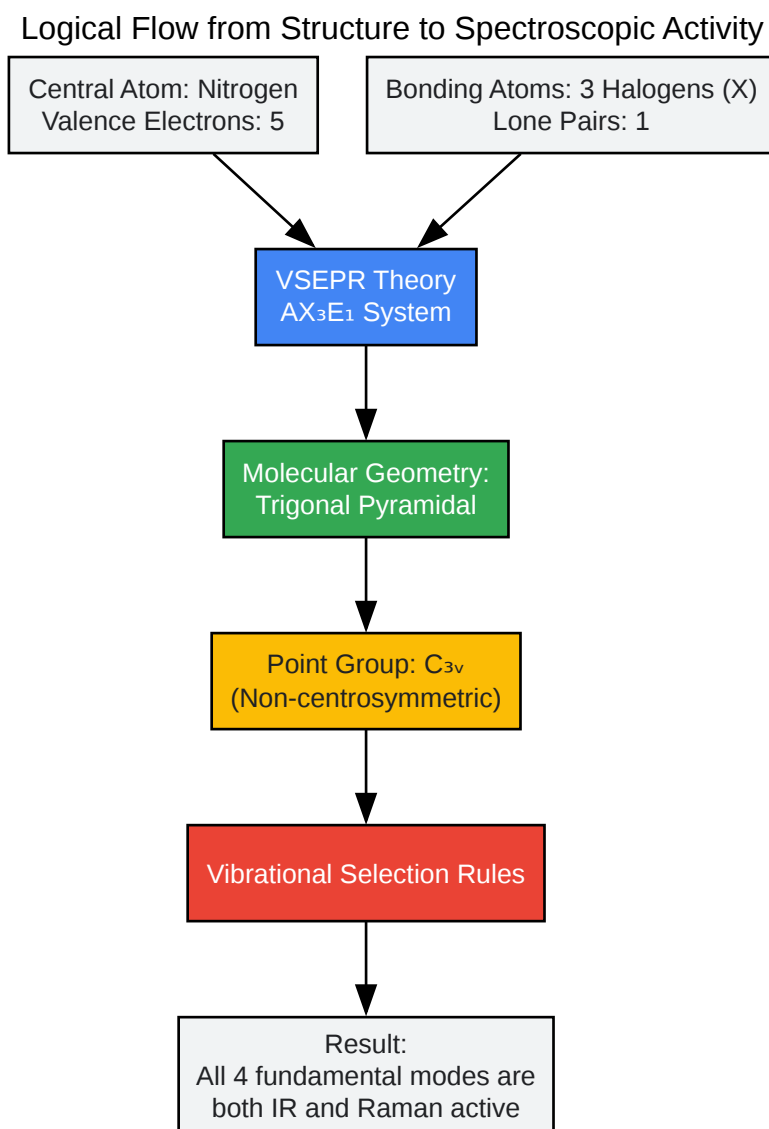
-87°C.[12]



## Spectroscopic Characterization

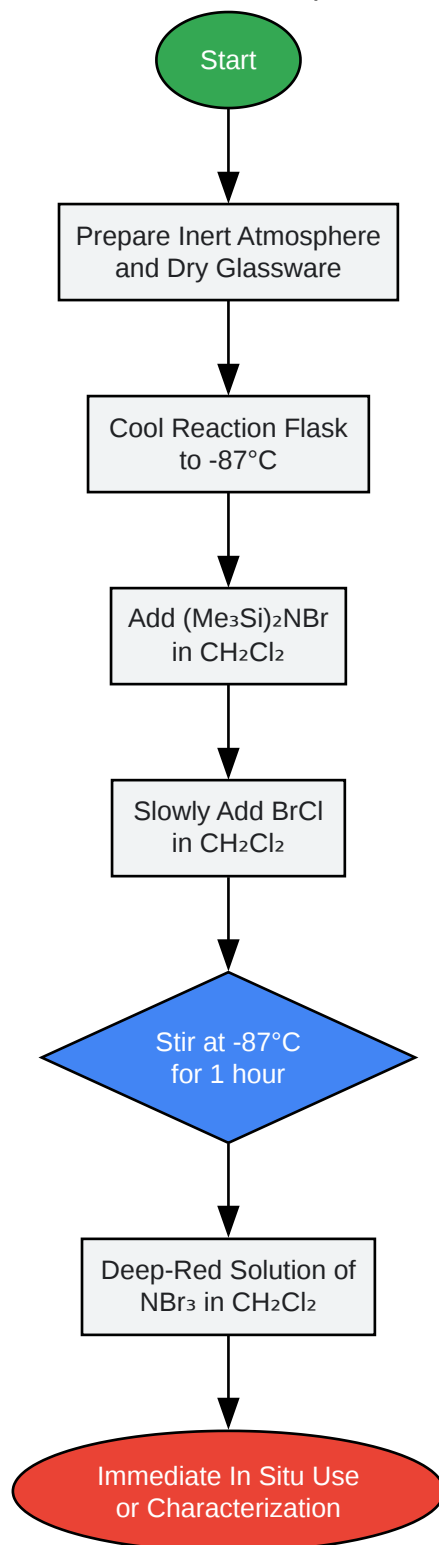
- Structural Analysis: The molecular structure of  $\text{NCl}_3$  (bond lengths and angles) was determined using gas-phase electron diffraction.[5]
- Vibrational Spectroscopy: Infrared and Raman spectra of  $\text{NCl}_3$  have been recorded in carbon tetrachloride solutions to identify its fundamental vibrational frequencies.[15]
- Electronic Spectroscopy: UV-Vis spectroscopy is a primary method for the quantitative analysis of both compounds. For  $\text{NCl}_3$ , this is often performed on the headspace gas above a solution to monitor its concentration safely.[9][17] For  $\text{NBr}_3$ , analysis is conducted on dilute solutions at low temperatures.[11]

## Visualizations



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Caption: VSEPR theory determines geometry, which dictates spectroscopic activity.

Experimental Workflow for Low-Temperature  $\text{NBr}_3$  Synthesis[Click to download full resolution via product page](#)Caption: Low-temperature workflow for the synthesis and use of unstable  $\text{NBr}_3$ .

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